molecular formula C11H13NO4 B13623804 2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid

2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid

Cat. No.: B13623804
M. Wt: 223.22 g/mol
InChI Key: BTLMAFGMHHKSHH-UHFFFAOYSA-N
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Description

3-amino-2-[(1,3-dioxaindan-5-yl)methyl]propanoic acid is a compound that belongs to the class of amino acids It features a unique structure with a 1,3-dioxaindan moiety attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(1,3-dioxaindan-5-yl)methyl]propanoic acid typically involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(1,3-dioxaindan-5-yl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-2-[(1,3-dioxaindan-5-yl)methyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-[(1,3-dioxaindan-5-yl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-[(1,3-dioxaindan-5-yl)methyl]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of the 1,3-dioxaindan moiety with the amino acid backbone sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLMAFGMHHKSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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